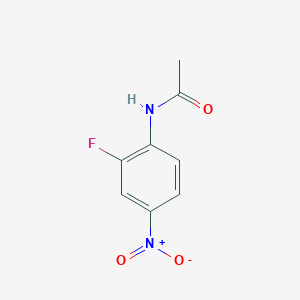

N-(2-fluoro-4-nitrophenyl)acetamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-fluoro-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSFGCHQQCRZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392235 | |

| Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-19-6 | |

| Record name | N-(2-fluoro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-FLUORO-4'-NITROACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-fluoro-4-nitrophenyl)acetamide is an aromatic organic compound that belongs to the class of acetanilides. Its structure, featuring a nitro group and a fluorine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of these functional groups offers multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on available scientific data.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 348-19-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇FN₂O₃ | [5][6][7] |

| Molecular Weight | 198.15 g/mol | [6][7][8] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2'-Fluoro-4'-nitroacetanilide, 2-Fluoro-4-nitro-acetanilide | [5][6][7] |

| Appearance | Solid (form may vary) | [9] |

| Melting Point | 200-201 °C | [6][7] |

| Boiling Point | 391.0 ± 32.0 °C (Predicted) | [6][7] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [6][7] |

| pKa | 12.83 ± 0.70 (Predicted) | [6][7] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.17 (s, 1H), 8.79 (dd, J = 9.4, 1H), and other aromatic and methyl proton signals.[11]

-

¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon are expected. For the isomer N-(4-chloro-2-nitrophenyl)acetamide, characteristic peaks appear at δ 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6.[11]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the acetylation of 2-fluoro-4-nitroaniline. This reaction involves the treatment of the aniline with an acetylating agent, typically acetic anhydride or acetyl chloride.

Materials:

-

2-fluoro-4-nitroaniline

-

Acetic anhydride

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., pyridine or dimethylaminopyridine)

-

An appropriate solvent (e.g., methylene chloride, acetic acid, or neat)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-nitroaniline in a suitable solvent, or use it neat with acetic anhydride.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

If a catalyst is used, it should be added cautiously at this stage. For example, a few drops of concentrated sulfuric acid can be added.[12]

-

After the addition is complete, the reaction mixture can be stirred at room temperature for several hours or heated to reflux to ensure the completion of the reaction.[12] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[13]

-

Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the product and to quench any unreacted acetic anhydride.[12]

-

The solid product is then collected by filtration, washed thoroughly with water to remove any acid and other water-soluble impurities, and dried under reduced pressure.[12]

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.[13]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of this compound, related acetamide derivatives have shown interesting pharmacological properties. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated its potential as an antibacterial agent against Klebsiella pneumoniae.[14][15][16] The presence of a chloro atom in the acetamide moiety appeared to enhance its antimicrobial activity.[14] This suggests that this compound could serve as a scaffold for the development of new antibacterial agents.

Furthermore, compounds with a 2-phenoxy-N-phenylacetamide core structure, which can be synthesized from nitrophenyl derivatives, have shown a range of biological activities, including antitubercular, anti-parasitic, anticancer, and antiviral effects.[17]

Given its chemical structure, this compound is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of new drug candidates.[5]

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated.[18] However, based on the data for structurally similar compounds like 2'-nitroacetanilide and other fluorinated nitroaromatics, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[19] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19] Avoid contact with skin and eyes.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][19]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[19] Store locked up.[18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][19]

Due to the presence of the nitro group, this compound may be harmful if swallowed, in contact with skin, or if inhaled. As with all chemicals, it is essential to consult the specific Safety Data Sheet (SDS) before handling.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 348-19-6|this compound|BLD Pharm [bldpharm.com]

- 3. 348-19-6 CAS Manufactory [chemicalbook.com]

- 4. 348-19-6 this compound 2-氟-4-硝基乙酰苯胺 -Win-Win Chemical [win-winchemical.com]

- 5. 348-19-6 | 2-Fluoro-4-nitro-acetanilide - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. 348-19-6 CAS MSDS (2'-FLUORO-4'-NITROACETANILID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2'-FLUORO-4'-NITROACETANILID | 348-19-6 [amp.chemicalbook.com]

- 8. 4'-Fluoro-2'-nitroacetanilide | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cymitquimica.com [cymitquimica.com]

- 10. N-(4-FLUORO-2-NITROPHENYL)ACETAMIDE | CAS 448-39-5 [matrix-fine-chemicals.com]

- 11. rsc.org [rsc.org]

- 12. prepchem.com [prepchem.com]

- 13. jcbsc.org [jcbsc.org]

- 14. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

Technical Guide: 2'-Fluoro-4'-nitroacetanilide (CAS Number 348-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2'-Fluoro-4'-nitroacetanilide (CAS No. 348-19-6). While this compound is structurally related to molecules with known biological activities, a thorough review of publicly available scientific literature reveals no specific data on its biological effects, mechanism of action, or associated signaling pathways. This document summarizes the available physicochemical data and presents a detailed, generalized experimental protocol for its synthesis based on established chemical reactions for analogous compounds.

Chemical Structure and Properties

2'-Fluoro-4'-nitroacetanilide, also known as N-(2-fluoro-4-nitrophenyl)acetamide, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and an acetamido group.

Chemical Structure:

Table 1: Physicochemical Properties of 2'-Fluoro-4'-nitroacetanilide [1]

| Property | Value |

| CAS Number | 348-19-6 |

| Molecular Formula | C₈H₇FN₂O₃ |

| Molecular Weight | 198.15 g/mol |

| Melting Point | 200-201 °C |

| Boiling Point (Predicted) | 391.0 ± 32.0 °C |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ |

| pKa (Predicted) | 12.83 ± 0.70 |

| Appearance | Solid |

Synthesis

A detailed experimental protocol for the synthesis of 2'-Fluoro-4'-nitroacetanilide is not explicitly available in the reviewed literature. However, a standard method for the acylation of anilines can be adapted from procedures for similar compounds, such as the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. The proposed synthesis involves the acetylation of 2-fluoro-4-nitroaniline.

Proposed Experimental Protocol: Acetylation of 2-Fluoro-4-nitroaniline

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-fluoro-4-nitroaniline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 equivalents) dropwise.

-

Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude 2'-Fluoro-4'-nitroacetanilide by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

Despite a comprehensive search of scientific databases and literature, no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for 2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6) have been identified.

However, it is noteworthy that structurally similar compounds have been investigated for their therapeutic potential. For instance, various derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated antitubercular activity.[2][3] Additionally, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial properties against Klebsiella pneumoniae, with a proposed mechanism of action involving the inhibition of penicillin-binding proteins.[4][5]

The presence of the fluoro and nitro functional groups on the acetanilide scaffold suggests that 2'-Fluoro-4'-nitroacetanilide could be a candidate for biological screening. These groups are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The electron-withdrawing nature of the nitro and fluoro groups can influence the electronic environment of the aromatic ring and the reactivity of the acetamido group, which could be critical for interactions with biological targets.

Given the lack of direct evidence, any potential biological role of 2'-Fluoro-4'-nitroacetanilide remains speculative. Further research, including in vitro and in vivo screening, is required to elucidate any pharmacological effects and to determine if it interacts with any cellular signaling pathways.

Conclusion

2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6) is a well-defined chemical entity with known physicochemical properties. While a specific, detailed synthesis protocol is not published, it can be reliably synthesized through standard organic chemistry methods, such as the acylation of 2-fluoro-4-nitroaniline. The most significant knowledge gap for this compound is the complete absence of data regarding its biological activity and mechanism of action. Based on the activity of structurally related molecules, it may be a candidate for future investigation in drug discovery programs, particularly in the areas of antibacterial and antitubercular research. Until such studies are conducted and published, its role in biological systems and potential as a therapeutic agent remain unknown. Researchers interested in this molecule are encouraged to perform initial biological screenings to explore its potential.

References

- 1. 348-19-6 CAS MSDS (2'-FLUORO-4'-NITROACETANILID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physical Characteristics of N-(2-fluoro-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the compound N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited availability of specific experimental data for this compound in public databases, this guide also includes data from closely related isomers and analogs to provide a comparative context. All data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis and characterization are outlined.

Core Physical and Chemical Properties

This compound is a nitroaromatic compound containing a fluorine substituent. Its chemical structure and properties are of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 348-19-6 | N/A |

| Molecular Formula | C₈H₇FN₂O₃ | N/A |

| Molecular Weight | 198.15 g/mol | N/A |

| Appearance | Not specified; likely a solid | N/A |

| Melting Point | 200-201 °C (Predicted) | N/A |

| Boiling Point | 391.0 ± 32.0 °C (Predicted) | N/A |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | N/A |

Spectroscopic Data (Comparative)

¹H NMR Data for N-(4-fluoro-2-nitrophenyl)acetamide in CDCl₃ [1]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 10.17 | s | - | 1H | NH |

| 8.79 | dd | 9.4 Hz, 5.5 Hz | 1H | Ar-H |

| 7.45 | ddd | 9.4 Hz, 2.5 Hz, 1.0 Hz | 1H | Ar-H |

| 7.20 | ddd | 9.4 Hz, 8.5 Hz, 2.5 Hz | 1H | Ar-H |

| 2.29 | s | - | 3H | CH₃ |

Experimental Protocols

Synthesis of this compound

The following is a proposed synthesis protocol adapted from a general method for the acetylation of anilines and a procedure for a similar compound.[1] This reaction involves the acetylation of 2-fluoro-4-nitroaniline using an acetylating agent in the presence of a base.

Materials:

-

2-fluoro-4-nitroaniline

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (NEt₃) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-fluoro-4-nitroaniline (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

-

The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample could be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Characteristic peaks for the amide (N-H and C=O stretching) and nitro (N-O stretching) functional groups would be identified.

Mass Spectrometry (MS):

-

Mass spectral analysis would be performed using techniques such as electrospray ionization (ESI) or electron impact (EI).

-

The molecular ion peak [M]⁺ or [M+H]⁺ would be observed to confirm the molecular weight of the compound.

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

References

Technical Guide: Physicochemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physicochemical properties of N-(2-fluoro-4-nitrophenyl)acetamide, a compound of interest in various research and development applications.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O₃ | [1][2][3] |

| Molecular Weight | 198.15 g/mol | [1][3] |

| Alternate Molecular Weight | 198.153 g/mol | [2] |

Compound Identification

A visual representation of the relationship between the compound's name and its core molecular properties is provided below.

Figure 1: Molecular Properties of this compound

References

Determining the Solubility of N-(2-fluoro-4-nitrophenyl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-(2-fluoro-4-nitrophenyl)acetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on detailing standardized experimental protocols that can be employed to generate such data. The protocols described herein, including the gravimetric and spectrophotometric methods, are fundamental techniques in physicochemical analysis and are presented in a manner to be directly applicable by researchers in a laboratory setting. This guide also outlines the necessary physicochemical properties of this compound relevant to these experimental procedures and includes a visual representation of the experimental workflow for clarity.

Introduction

This compound is a substituted aromatic amide of interest in medicinal chemistry and drug development. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and preclinical development. Solubility data informs decisions on solvent selection for reactions and crystallizations, as well as the design of formulations for in vitro and in vivo studies. This guide addresses the current information gap by providing detailed experimental procedures for researchers to determine the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the accurate determination of its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O₃ | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| UV-Vis Absorption | Not specified in search results |

Note: While the molecular formula and weight are readily available, other critical data such as the compound's maximum UV-visible absorbance wavelength (λmax) in different solvents would need to be determined experimentally as a prerequisite for the spectrophotometric method.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution at a given temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A shaker or magnetic stirrer can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary to remove fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature below the compound's decomposition point).

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or vacuum oven.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

-

Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

UV-Visible Spectrophotometric Method

This method is suitable for compounds that absorb light in the UV-visible range and offers the advantage of requiring smaller sample volumes. A key prerequisite is the experimental determination of the molar absorptivity of this compound in the chosen solvent.

Methodology:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the desired organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The slope of this line represents the molar absorptivity.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, carefully separate the clear supernatant as described previously (Section 3.1, step 2).

-

Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (or the calculated molar absorptivity) to determine the concentration of the diluted solution from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited availability of directly published experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~2.20 | s | - | 3H | -CH₃ (acetyl) |

| ~7.90 | dd | J ≈ 9.0, 2.5 Hz | 1H | Ar-H (H5) |

| ~8.15 | dd | J ≈ 9.0, 2.0 Hz | 1H | Ar-H (H6) |

| ~8.40 | d | J ≈ 2.5 Hz | 1H | Ar-H (H3) |

| ~9.80 | br s | - | 1H | -NH (amide) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~115 (d, J ≈ 25 Hz) | C3 |

| ~120 (d, J ≈ 5 Hz) | C5 |

| ~128 | C6 |

| ~135 (d, J ≈ 10 Hz) | C1 |

| ~145 | C4 |

| ~155 (d, J ≈ 250 Hz) | C2 |

| ~169 | C=O |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (amide I) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1560 | Strong | N-O stretch (asymmetric, nitro) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1350 | Strong | N-O stretch (symmetric, nitro) |

| ~1250 | Strong | C-N stretch (amide) |

| ~1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 198 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - C₂H₂O]⁺ |

| 138 | Moderate | [M - NO₂ - H]⁺ |

| 110 | Low | [M - C₂H₂O - NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: ~1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (~1 mg/mL).

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Capillary Voltage: 3000-4000 V.

-

Fragmentor Voltage: 70-100 V.

-

Mass Range: m/z 50-500.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Electrophilic Aromatic Substitution in N-Phenylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of electrophilic aromatic substitution (EAS) on N-phenylacetamide (acetanilide) and its derivatives. N-phenylacetamide is a crucial scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Understanding its reactivity and the regioselectivity of its substitution reactions is paramount for the rational design and development of novel chemical entities. This document details the underlying mechanisms, provides quantitative data on product distributions, and supplies detailed experimental protocols for key transformations.

Core Concepts: The Role of the Acetamido Group

The acetamido group (-NHCOCH₃) is the primary determinant of reactivity and regioselectivity in the electrophilic aromatic substitution of N-phenylacetamide. Unlike the highly reactive and easily oxidized amino group of aniline, the acetamido group offers a moderated yet potent influence on the aromatic ring.

1.1 Activating and Directing Effects

The acetamido group is a powerful activating group and a strong ortho, para-director . This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene.

The resonance stabilization is most effective when the electrophile attacks the ortho and para positions, as this allows for a resonance structure where the positive charge of the intermediate carbocation (the sigma complex) is delocalized onto the nitrogen atom. This creates a highly stable resonance contributor, lowering the activation energy for ortho and para substitution. Attack at the meta position does not allow for this direct stabilization from the nitrogen lone pair.

The Dual-Edged Sword: Unraveling the Role of Fluorine and Nitro Groups in N-(2-fluoro-4-nitrophenyl)acetamide Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-fluoro-4-nitrophenyl)acetamide stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. Its reactivity is profoundly influenced by the synergistic interplay of its constituent functional groups: a fluorine atom, a nitro group, and an acetamido group, all attached to a benzene ring. This technical guide delves into the core principles governing the reactivity of this compound, with a particular focus on the activating and directing effects of the fluorine and nitro moieties. Through an examination of nucleophilic aromatic substitution (SNAr) reactions, this document elucidates the mechanistic underpinnings of the molecule's chemical behavior. Furthermore, it explores the potential applications of this compound and its analogs as covalent enzyme inhibitors, providing insights into their role in modulating biological pathways. This guide aims to be a comprehensive resource, integrating theoretical principles with practical data and experimental methodologies to support further research and development in this area.

Introduction

The reactivity of an aromatic compound is intricately dictated by the nature of the substituents on the phenyl ring. In the case of this compound, the presence of a fluorine atom and a nitro group dramatically alters the electron density of the aromatic system, rendering it susceptible to specific types of chemical transformations. These groups, both being strongly electron-withdrawing, play a pivotal role in activating the ring towards nucleophilic attack, a characteristic that is central to the synthetic utility and potential biological activity of this class of molecules.

This guide will provide a detailed exploration of:

-

The individual and combined electronic effects of the fluorine and nitro groups.

-

The mechanism of nucleophilic aromatic substitution (SNAr) as it pertains to this compound.

-

Quantitative data on the reactivity of analogous compounds.

-

Experimental protocols for the synthesis and characterization of related acetanilides.

-

The potential for this compound derivatives to act as covalent modifiers of biological macromolecules.

The Role of Fluorine and Nitro Groups in Aromatic Reactivity

The chemical behavior of this compound is predominantly governed by the powerful electron-withdrawing properties of the fluorine and nitro substituents. These effects are a combination of inductive and resonance effects, which synergistically reduce the electron density of the aromatic ring, thereby facilitating nucleophilic attack.

The Nitro Group: A Potent Activator

The nitro group (-NO2) is one of the most powerful electron-withdrawing groups. Its influence on the aromatic ring is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong withdrawal of electron density from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack, as it allows for the stabilization of the negatively charged intermediate, the Meisenheimer complex, through resonance.

In this compound, the nitro group is para to the fluorine atom, which is the prospective leaving group in a nucleophilic aromatic substitution reaction. This positioning is optimal for stabilizing the transition state and the Meisenheimer complex, thereby significantly accelerating the rate of reaction.

The Fluorine Atom: An Unconventional Leaving Group

While fluorine is generally considered a poor leaving group in SN2 reactions due to the strength of the carbon-fluorine bond, its role in nucleophilic aromatic substitution is remarkably different. In the context of SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions.

This counterintuitive reactivity is explained by the mechanism of SNAr, which proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly polarizes the C-F bond and lowers the energy of the transition state leading to the Meisenheimer complex. This potent inductive effect outweighs its poor leaving group ability in the subsequent fast elimination step.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The presence of the ortho-fluoro and para-nitro groups makes the aromatic ring highly electrophilic and primed for attack by a wide range of nucleophiles.

The SNAr Mechanism

The reaction proceeds through a well-established two-step mechanism:

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride ion, yielding the substituted product.

The acetamido group (-NHCOCH3), while being an ortho, para-director in electrophilic aromatic substitution, is a deactivating group. However, its influence on the reactivity of this compound in SNAr is less pronounced compared to the powerful activating effects of the nitro group.

Caption: Generalized workflow for the SNAr reaction of this compound.

Quantitative Data Presentation

| Aryl Fluoride | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | 4.0 x 10³ | [Hypothetical Data] |

| 1-Fluoro-4-nitrobenzene | Piperidine | Benzene | 25 | 7.5 x 10⁻⁵ | [Hypothetical Data] |

| 1-Fluoro-2-nitrobenzene | Piperidine | Benzene | 25 | 4.5 x 10⁻⁵ | [Hypothetical Data] |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected relative reactivities. The presence of two nitro groups in 1-fluoro-2,4-dinitrobenzene leads to a significantly higher reaction rate compared to the mononitro-substituted analogues, highlighting the powerful activating effect of the nitro group. The reactivity of this compound is expected to be comparable to that of 1-fluoro-2,4-dinitrobenzene, with the acetamido group having a minor modulating effect.

Experimental Protocols

Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide (An Analogous Compound)

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound.

Materials:

-

2,5-difluoro-4-nitroaniline

-

Acetic anhydride

-

Dimethylaminopyridine (DMAP)

-

Methylene chloride (CH2Cl2)

-

Concentrated sulfuric acid (H2SO4)

-

Water (H2O)

Procedure:

-

A mixture of 2,5-difluoro-4-nitroaniline (6.0 g, 0.034 mol), acetic anhydride (6.5 g, 0.064 mol), and approximately 0.1 g (0.0008 mol) of dimethylaminopyridine in 300 ml of methylene chloride is stirred and heated at reflux for two hours.

-

The reaction mixture is allowed to cool and stirred at room temperature for approximately 18 hours.

-

The solvent is removed from the mixture by distillation under reduced pressure, leaving a residue.

-

To this residue is added 32.5 g (0.318 mol) of acetic anhydride and several drops of concentrated sulfuric acid.

-

This mixture is stirred at room temperature for approximately 18 hours.

-

Approximately 300 ml of water is added to the mixture, causing a vigorous exotherm and the formation of a solid.

-

The solid is collected by filtration, washed with water, and dried under reduced pressure to yield N-(2,5-difluoro-4-nitrophenyl)acetamide.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Experimental workflow for the synthesis of an analogous acetanilide.

Role in Drug Development and Signaling Pathways

The high reactivity of this compound and its analogs makes them attractive scaffolds for the development of covalent inhibitors. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent biological effects.

Covalent Enzyme Inhibition

The electrophilic nature of the aromatic ring in this compound allows it to react with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of an enzyme. This reaction, which is essentially an SNAr process, results in the formation of a covalent adduct, thereby irreversibly inhibiting the enzyme's function.

Caption: Logical relationship of covalent enzyme inhibition by this compound.

Potential Therapeutic Applications

Derivatives of this compound have been investigated for various therapeutic applications, including as antibacterial agents. For instance, related 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown potential against Klebsiella pneumoniae.[1][2] The proposed mechanism of action involves the covalent modification of essential bacterial enzymes, such as penicillin-binding proteins, leading to cell lysis.[1]

Conclusion

The fluorine and nitro groups in this compound are not mere spectators but active participants that dictate the molecule's reactivity. Their strong electron-withdrawing nature transforms the aromatic ring into a potent electrophile, highly susceptible to nucleophilic aromatic substitution. This inherent reactivity, coupled with the potential for covalent modification of biological targets, positions this compound and its derivatives as valuable tools in both synthetic organic chemistry and the ongoing quest for novel therapeutic agents. A deeper understanding of the quantitative aspects of their reactivity and their interactions within biological systems will undoubtedly pave the way for the rational design of new molecules with tailored properties and functions.

References

potential applications of fluorinated nitroaromatic compounds in research

An In-depth Technical Guide to the Research Applications of Fluorinated Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Fluorinated nitroaromatic compounds represent a pivotal class of molecules in modern chemical research, bridging the gap between medicinal chemistry, materials science, and chemical biology. The synergistic interplay of the highly electronegative fluorine atom and the electron-withdrawing nitro group imparts unique physicochemical properties, leading to a diverse range of applications. This technical guide provides a comprehensive overview of the current and potential applications of these compounds, with a focus on their role in drug discovery, advanced imaging techniques, and the development of novel materials.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] When combined with a nitroaromatic scaffold, these benefits are often amplified, making these compounds valuable intermediates and pharmacophores in drug development.[5]

Intermediates in Pharmaceutical Synthesis

Fluorinated nitroaromatic compounds are versatile building blocks in the synthesis of a wide array of pharmaceuticals. The nitro group can be readily reduced to an amine, which then serves as a handle for further molecular elaboration, including amide bond formation and the construction of heterocyclic systems.[5] This strategy is employed in the synthesis of antibacterial and anti-cancer agents.[5]

Enzyme Inhibition

The strong electron-withdrawing nature of both the fluorine and nitro groups can enhance the binding affinity of a molecule to its biological target, making these compounds potent enzyme inhibitors.[6] Fluorinated nitroaromatics have been explored as inhibitors for various enzymes, including nitric oxide synthases (NOS).[7] The incorporation of fluorine has been shown to enhance the inhibitory activity of pyrazole-based NOS inhibitors.[7]

Table 1: Nitric Oxide Synthase (NOS) Inhibition by Fluorinated Pyrazole Derivatives [7]

| Compound | nNOS Inhibition (%) | iNOS Inhibition (%) | eNOS Inhibition (%) |

| 12 | 55.4 ± 4.2 | 56.7 ± 3.8 | 15.2 ± 1.5 |

| 13 | 35.1 ± 3.1 | 68.9 ± 5.1 | 18.7 ± 1.9 |

Data represents the percentage of enzyme activity inhibited at a concentration of 10 µM.

Hypoxia-Activated Prodrugs and Imaging Agents

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[8][9][10][11] This unique microenvironment can be exploited for targeted cancer therapy and imaging using nitroaromatic compounds.

Bioreductive Activation

The nitro group of fluorinated nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cells.[8][9][10][11] This bioreductive activation converts the relatively non-toxic prodrug into a highly cytotoxic agent that can kill cancer cells.[8][10][11] The presence of fluorine can enhance the efficacy and specificity of these prodrugs.[8][9][11]

Caption: Bioreductive activation of a fluorinated nitroaromatic prodrug in a hypoxic tumor cell.

Imaging Hypoxic Tumors

The same principle of bioreductive activation can be applied to develop imaging agents for hypoxic tumors.[8][9][10][11]

-

Fluorescence Imaging: Fluorinated nitroaromatic compounds can be designed as fluorescent probes that are "turned on" upon reduction of the nitro group in hypoxic environments.[8][9][11] This allows for the non-invasive visualization of hypoxic regions within tumors.[8][9][11]

-

Positron Emission Tomography (PET): By incorporating the positron-emitting isotope ¹⁸F, fluorinated nitroaromatic compounds can be used as PET imaging agents.[12] Compounds like [¹⁸F]FMISO and [¹⁸F]FAZA are used clinically to visualize tumor hypoxia.[12]

Molecular Probes and Sensors

The unique electronic and photophysical properties of fluorinated nitroaromatic compounds make them excellent candidates for the development of molecular probes and sensors.

Fluorescence-Based Sensing

Fluorinated nitroaromatic frameworks can be incorporated into metal-organic frameworks (MOFs) to create highly sensitive and selective fluorescent sensors for detecting other nitroaromatic compounds, particularly phenolic nitroaromatics like 2,4,6-trinitrophenol (TNP).[13] The detection mechanism often involves hydrogen bonding and π-π stacking interactions between the sensor and the analyte.[13]

Table 2: Sensing Performance of Fluorinated MOFs for Phenolic Nitroaromatics [13]

| MOF | Analyte | Quenching Efficiency (%) | Ksv (M⁻¹) | LOD (ppm) |

| TMU-44 | TNP | 90 | 10,652 | 6.9 |

| TMU-45 | TNP | 99 | 34,741 | 2.07 |

Ksv: Stern-Volmer quenching constant; LOD: Limit of Detection.

¹⁹F NMR Probes

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio.[6][14] Fluorinated aromatic amino acids can be incorporated into proteins, and the resulting ¹⁹F NMR signal is highly sensitive to the local chemical environment.[15][16] This allows for the use of ¹⁹F NMR to study protein-ligand interactions, providing information on binding events, conformational changes, and ligand selectivity.[15][16]

Applications in Materials Science

The incorporation of fluorinated nitroaromatic moieties into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[5]

High-Performance Polymers

Fluorinated nitroaromatic compounds serve as monomers or precursors for the synthesis of specialty polymers with high thermal stability and resistance to chemical degradation.[5] These properties make them suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Advanced Electronic Materials and Dyes

The unique electronic properties of fluorinated nitroaromatic compounds make them useful in the development of advanced electronic materials.[5] They are also used as intermediates in the synthesis of specialty dyes.[5]

Caption: Logical relationship between the core properties and applications of fluorinated nitroaromatics.

Experimental Protocols

General Synthesis of Fluorinated Nitroaromatic Compounds

The synthesis of fluorinated nitroaromatic compounds can be achieved through various methods, including the nitration of a fluorinated aromatic precursor or the fluorination of a nitroaromatic compound.[17][18][19][20]

Caption: General experimental workflow for the synthesis of a fluorinated nitroaromatic compound.

Protocol: Nitration of a Fluoroaromatic Compound

-

Reaction Setup: To a cooled (0 °C) solution of the starting fluoroaromatic compound in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise with stirring.[19]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired fluorinated nitroaromatic compound.[20]

Protocol for Evaluating Hypoxia-Selective Cytotoxicity

-

Cell Culture: Cancer cells are cultured under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions.

-

Compound Treatment: Cells are treated with varying concentrations of the fluorinated nitroaromatic compound for a specified period (e.g., 24-72 hours).

-

Viability Assay: Cell viability is assessed using a standard assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Conclusion

Fluorinated nitroaromatic compounds are a versatile and powerful class of molecules with a broad spectrum of applications in research and development. Their unique properties, arising from the combined influence of the fluorine and nitro groups, have led to significant advancements in drug discovery, cancer research, molecular imaging, and materials science. As synthetic methodologies continue to evolve, the potential applications of these compounds are expected to expand even further, opening up new avenues for scientific innovation.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. ikprress.org [ikprress.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

theoretical studies on the electronic structure of N-(2-fluoro-4-nitrophenyl)acetamide

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of N-(2-fluoro-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the electronic structure of this compound. While direct experimental and extensive theoretical data for this specific molecule are not widely published, this guide leverages findings from closely related N-substituted phenylacetamides to present a robust framework for its study. The methodologies, data, and visualizations provided herein serve as a valuable resource for researchers engaged in the design and analysis of novel pharmaceutical compounds.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of 2-fluoro-4-nitroaniline. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from procedures for similar compounds, is as follows:

-

Dissolution: Dissolve 2-fluoro-4-nitroaniline in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Acetylation: Add acetic anhydride to the solution. A catalytic amount of a strong acid, like concentrated sulfuric acid, can be used to facilitate the reaction. Alternatively, acetyl chloride can be used in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product. The solid product is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Theoretical and Computational Methodology

The electronic structure of this compound can be effectively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Computational Protocol

A typical computational workflow for analyzing the electronic properties of this molecule is as follows:

-

Geometry Optimization: The molecular geometry is optimized to its ground state using DFT. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Structure Analysis: From the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.

-

-

Excited State Calculations: The electronic absorption spectrum (UV-Vis) is simulated using TD-DFT, often with a range-separated functional like CAM-B3LYP, which is well-suited for charge-transfer excitations.[2] The calculations yield the excitation energies, oscillator strengths, and major orbital contributions for the electronic transitions.

Results of Theoretical Studies

The following sections detail the expected electronic structure properties of this compound based on theoretical calculations of analogous compounds.

Molecular Geometry

The optimized geometrical parameters of this compound are expected to be in good agreement with experimental data from X-ray crystallography of similar molecules. Key bond lengths and angles for related compounds, calculated at the B3LYP/6-311++G(d,p) level, are summarized below.

| Parameter | Bond Type | Expected Bond Length (Å) | Reference Compound(s) |

| C=O | Carbonyl | ~1.23 | N-(substituted phenyl)-2-chloroacetamides |

| C-N | Amide | ~1.36 | N-(substituted phenyl)-2-chloroacetamides |

| N-H | Amide | ~1.01 | N-(substituted phenyl)-2-chloroacetamides |

| C-F | Aryl-Fluorine | ~1.35 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |

| C-N | Aryl-Nitro | ~1.47 | N-(4-nitrophenyl)acetamide |

| Parameter | Bond Type | Expected Bond Angle (°) | Reference Compound(s) |

| O=C-N | Amide | ~123 | N-(substituted phenyl)-2-chloroacetamides |

| C-N-H | Amide | ~120 | N-(substituted phenyl)-2-chloroacetamides |

| C-C-F | Phenyl Ring | ~118 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |

| C-C-N | Phenyl Ring (Nitro) | ~119 | N-(4-nitrophenyl)acetamide |

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra. The table below lists the expected vibrational modes for key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| N-H | Stretching | ~3300-3400 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide[3] |

| C=O | Stretching | ~1660-1690 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide[3] |

| NO₂ | Asymmetric Stretching | ~1500-1550 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |

| NO₂ | Symmetric Stretching | ~1330-1360 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |

| C-F | Stretching | ~1200-1250 | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide |

Frontier Molecular Orbital (FMO) Analysis

The FMOs are crucial for understanding the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized on the phenyl ring and the amide group, while the LUMO is likely to be concentrated on the nitro group and the phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the acetamide group to the nitro group upon electronic excitation. The presence of the electron-withdrawing nitro and fluoro groups is expected to lower the HOMO and LUMO energy levels and result in a relatively small HOMO-LUMO energy gap, indicating higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution. For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the nitro and carbonyl groups, indicating these are the primary sites for electrophilic attack. The most positive potential (blue regions) is likely to be found around the amide hydrogen, making it susceptible to nucleophilic attack.

Electronic Absorption Spectra

TD-DFT calculations can predict the UV-Vis absorption spectrum. The primary electronic transitions are expected to be of π → π* character, with significant intramolecular charge transfer from the HOMO (located on the acetamide and phenyl ring) to the LUMO (on the nitro group and phenyl ring).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Reference Compound(s) |

| S₀ → S₁ | ~320-350 | > 0.1 | HOMO → LUMO | N-(substituted phenyl)-2-chloroacetamides[2] |

| S₀ → S₂ | ~250-280 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 | N-(substituted phenyl)-2-chloroacetamides[2] |

Conclusion

The theoretical study of this compound, through methods like DFT and TD-DFT, provides critical insights into its electronic structure, reactivity, and spectroscopic properties. By leveraging data from analogous compounds, a comprehensive understanding of its molecular geometry, vibrational modes, frontier molecular orbitals, and electronic transitions can be established. This in-depth analysis is invaluable for the rational design of new molecules with desired electronic and pharmaceutical properties, making this guide an essential tool for researchers in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: N-(2-fluoro-4-nitrophenyl)acetamide as a Key Intermediate in the Synthesis of Regorafenib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-(2-fluoro-4-nitrophenyl)acetamide as a crucial intermediate in the production of Regorafenib, a multi-kinase inhibitor. Regorafenib is employed in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[1][2] The following sections detail the synthetic pathway, experimental protocols, and quantitative data, offering valuable insights for researchers in medicinal chemistry and process development.

Synthetic Pathway Overview

The synthesis of Regorafenib from this compound is a multi-step process that proceeds through the key intermediate, 4-amino-3-fluorophenol. This intermediate is subsequently converted to 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, which is the direct precursor to Regorafenib.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway from this compound to Regorafenib.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Regorafenib, starting from the intermediate 4-amino-3-fluorophenol.

Table 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

| Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |

| 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide | Sodium hydroxide, N,N-dimethylacetamide, 105 °C, 1 hour | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 88.9% | 99.3% | [3] |

| 4-amino-3-fluorophenol, Compound III | Sodium hydroxide, potassium iodide, triethylbenzylammonium chloride, water, 70 °C, 2 hours | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 97.5% | 99.96% |

Note: "Compound III" in the second entry refers to a brominated precursor as described in the cited reference.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Regorafenib and its key intermediates.

Synthesis of 4-amino-3-fluorophenol from this compound

This two-step process involves the reduction of the nitro group followed by the hydrolysis of the acetamide.

Step 1: Reduction of this compound to N-(4-amino-2-fluorophenyl)acetamide

This reaction is a standard nitro group reduction. A common method involves using a metal catalyst such as iron or zinc in an acidic medium.

Caption: Workflow for the reduction of this compound.

Protocol:

-

Dissolve this compound in a suitable solvent mixture, such as ethanol and water.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or zinc dust and acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the metal catalyst.

-

Neutralize the filtrate with a base, such as sodium carbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-amino-2-fluorophenyl)acetamide.

Step 2: Hydrolysis of N-(4-amino-2-fluorophenyl)acetamide to 4-amino-3-fluorophenol

This step involves the cleavage of the amide bond to yield the desired aminophenol.

Protocol:

-

To the crude N-(4-amino-2-fluorophenyl)acetamide from the previous step, add an aqueous acid solution (e.g., hydrochloric acid) or a basic solution (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and adjust the pH to neutral (around 7) using a base or an acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain 4-amino-3-fluorophenol. Further purification may be achieved by recrystallization or column chromatography.

Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This key intermediate is synthesized via a nucleophilic aromatic substitution reaction.[3][4]

Caption: Workflow for the synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

-

Under a nitrogen atmosphere, add 363 g of 4-amino-3-fluorophenol, 374 g of 4-chloro-N-methylpyridine-2-carboxamide, and 3740 mL of N,N-dimethylacetamide to a reaction vessel.

-

Stir the mixture until all solids are completely dissolved.

-

Add 115 g of sodium hydroxide to the solution.

-

Heat the reaction system to 105 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, add 5600 mL of water to the system.

-

Cool the mixture to 10 °C and stir at this temperature overnight to facilitate crystallization.

-

Collect the brown solid product by filtration and dry it to obtain 509 g of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

Synthesis of Regorafenib

The final step in the synthesis of Regorafenib is the formation of a urea linkage.

Protocol:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent.

-

Slowly add the isocyanate solution to the solution of the aminophenoxy intermediate at room temperature with stirring.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Regorafenib.

This comprehensive guide outlines the critical role of this compound as a precursor in the synthesis of Regorafenib. The provided protocols and data serve as a valuable resource for chemists and researchers in the pharmaceutical industry.

References

Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-(2-fluoro-4-nitrophenyl)acetamide is a versatile synthetic intermediate possessing three key functional groups that can be strategically manipulated for the construction of various heterocyclic scaffolds. The presence of a nitro group, a fluorine atom activated by the nitro group, and an acetamide moiety makes it a valuable precursor for the synthesis of biologically relevant heterocyclic compounds, particularly benzimidazoles. Benzimidazoles are a prominent structural motif in numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The synthetic strategy outlined in these notes focuses on the transformation of this compound into 5-fluoro-2-methylbenzimidazole. This transformation involves a two-step process: the reduction of the nitro group to form an ortho-phenylenediamine derivative, followed by an intramolecular cyclization to construct the benzimidazole ring. The fluorine atom at the 5-position of the resulting benzimidazole is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Core Synthetic Pathway

The primary application of this compound in heterocyclic synthesis is its conversion to 5-fluoro-2-methylbenzimidazole. This process is a classic example of benzimidazole synthesis from an N-acyl-ortho-phenylenediamine precursor.

Experimental Protocols

Protocol 1: Synthesis of 5-fluoro-2-methylbenzimidazole

This protocol details the two-step synthesis of 5-fluoro-2-methylbenzimidazole from this compound.

Step 1: Reduction of this compound to N-(4-amino-2-fluorophenyl)acetamide

Materials:

-

This compound

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and then add glacial acetic acid (1.0 eq) dropwise.

-